molecular formula C17H32O B12552437 Heptadec-16-EN-7-one CAS No. 147492-48-6

Heptadec-16-EN-7-one

Cat. No.: B12552437
CAS No.: 147492-48-6
M. Wt: 252.4 g/mol
InChI Key: XCZXRLYSBPEEHW-UHFFFAOYSA-N
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Description

Heptadec-16-EN-7-one is a long-chain aliphatic ketone featuring a double bond at position 16 and a ketone functional group at position 6. These compounds are typically synthesized via acid-catalyzed reactions or oxidative methods, with purification achieved through techniques like column chromatography . Key applications include use as intermediates in organic synthesis, standards in chromatographic analysis, and precursors for bioactive molecules .

Properties

CAS No.

147492-48-6

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

heptadec-16-en-7-one

InChI

InChI=1S/C17H32O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3H,1,4-16H2,2H3

InChI Key

XCZXRLYSBPEEHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadec-16-EN-7-one can be synthesized through several methods. One common approach involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . The structural proof for the resulting compound is provided by IR, 1H NMR, 13C NMR, and MS data.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Heptadec-16-EN-7-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Heptadec-16-EN-7-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptadec-16-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Groups
Compound Molecular Formula Functional Groups Key Structural Features
Heptadec-16-EN-7-one C₁₇H₃₂O Ketone (C=O), alkene (C=C) Double bond at C16, ketone at C7
1-Heptadecene C₁₇H₃₄ Terminal alkene (C=C) Double bond at C1
Heptadecadiene-1,16 C₁₇H₃₂ Two alkenes (C=C at C1 and C16) Conjugated diene system
2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (from ) C₂₄H₃₈O₂ Phenolic hydroxyl, methoxy, alkene Alkene at C10, aromatic substitution

Key Observations :

  • This compound uniquely combines a mid-chain ketone with a distal alkene, differentiating it from simpler alkenes like 1-heptadecene or dienes like heptadecadiene-1,16 .
  • The phenolic derivative in demonstrates how alkene position (C10) and aromatic substituents influence reactivity and applications, such as in quinone synthesis .
Physical and Chemical Properties
Property This compound (Inferred) 1-Heptadecene Heptadecadiene-1,16
Molecular Weight (g/mol) 252.4 238.5 236.4
Boiling Point (°C) ~320–340 (estimated) 330–335 315–320
Flammability Likely high (similar to alkenes) H226 (flammable) Not reported
Chromatographic RI (SE-30) N/A N/A 1690

Key Observations :

  • The ketone group in this compound likely increases polarity compared to pure hydrocarbons like 1-heptadecene, affecting solubility and chromatographic retention .
  • Flammability risks (H226 classification for 1-heptadecene) suggest similar precautions are necessary for this compound .

Key Observations :

  • High-purity synthesis (≥99%) for phenolic alkenes in highlights the efficacy of column chromatography for related compounds .
  • Oxidative methods (e.g., NaNO₂ disulfonate in ) may be adaptable for synthesizing ketones like this compound .

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